molecular formula C16H16F3NO B3212336 Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine CAS No. 1100245-50-8

Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine

Cat. No.: B3212336
CAS No.: 1100245-50-8
M. Wt: 295.3 g/mol
InChI Key: VAUFFVTYCYEENW-UHFFFAOYSA-N
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Description

Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine is a chemical compound with the molecular formula C16H16F3NO and a molecular weight of 295.3 g/mol . This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a methoxyphenyl group, making it a unique and versatile molecule in various chemical applications.

Mechanism of Action

Target of Action

It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets.

Mode of Action

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .

Biochemical Pathways

Based on its potential use in suzuki–miyaura coupling reactions , it may be involved in the synthesis of various organic compounds.

Result of Action

Its potential use in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine typically involves the reaction of benzylamine with 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its reactivity and potential biological activity .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-21-14-9-7-13(8-10-14)15(16(17,18)19)20-11-12-5-3-2-4-6-12/h2-10,15,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUFFVTYCYEENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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